N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene
Overview
Description
N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene is a highly sterically hindered N-heterocyclic carbene (NHC) ligand. This compound has gained significant attention due to its unique structural features and its ability to stabilize transition metal complexes, making it a valuable tool in various catalytic processes .
Mechanism of Action
Target of Action
The primary target of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene, also known as IPr*, is transition-metal catalysis . This compound acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The role of this ligand is to stabilize the metal and enhance its reactivity, making it more effective in catalyzing various chemical reactions .
Mode of Action
IPr* interacts with its targets by binding to the metal atoms in the catalysts. It is a highly hindered and sterically-flexible ligand, meaning it has a large, bulky structure that can adapt its shape to fit around the metal atom . This flexibility allows it to form stable complexes with a variety of metals, enhancing their catalytic activity .
Biochemical Pathways
The exact biochemical pathways affected by IPr* depend on the specific reaction being catalyzed. One example is the cu-catalyzed hydroboration of alkynes . In this reaction, IPr* acts as a ligand for the copper catalyst, enhancing its ability to add boron atoms to alkyne molecules. This reaction is a key step in the synthesis of various organic compounds .
Pharmacokinetics
Like other ligands, its bioavailability would depend on factors such as its solubility, stability, and the nature of the metal complex it forms .
Result of Action
The result of IPr*'s action is the enhancement of the catalytic activity of the metal it binds to. By forming a stable complex with the metal, it increases the metal’s reactivity and allows it to catalyze reactions more efficiently . This can lead to higher yields and greater selectivity in the production of various organic compounds .
Biochemical Analysis
Biochemical Properties
N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene plays a crucial role in biochemical reactions, particularly in the field of homogeneous catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its strong σ-donating ability and steric bulk. The interactions often involve the stabilization of transition metal complexes, which are essential for catalytic processes . The compound’s electron-rich nature allows it to form stable complexes with metals, thereby enhancing the efficiency of catalytic reactions.
Cellular Effects
The effects of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with various cellular proteins, leading to changes in their activity and function . These interactions can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, through its carbene center, which acts as a strong σ-donor . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and improve biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its role in stabilizing transition metal complexes also contributes to its involvement in metabolic pathways, as these complexes are often key components of metabolic reactions.
Transport and Distribution
The transport and distribution of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions, as well as its potential toxicity.
Subcellular Localization
N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene exhibits specific subcellular localization patterns It is often directed to particular compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene typically involves the reaction of 2,6-bis(diphenylmethyl)-4-methoxyaniline with glyoxal to form the corresponding diimine. This diimine is then cyclized with formaldehyde and ammonium acetate to yield the imidazolium salt, which is subsequently deprotonated to form the desired NHC ligand .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can yield the corresponding imidazolidine derivatives.
Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal-NHC complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and metal precursors like palladium or copper salts. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various metal-NHC complexes, which are valuable in catalysis .
Scientific Research Applications
N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: This compound is similar in structure but lacks the methoxy group, which can influence its electronic properties and steric hindrance.
N,N’-Bis(2,6-dimethylphenyl)imidazol-2-ylidene: This ligand is less sterically hindered and has different electronic characteristics due to the presence of methyl groups instead of diphenylmethyl groups.
Uniqueness
N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene is unique due to its combination of steric bulk and electron-donating methoxy groups. This makes it particularly effective in stabilizing highly reactive metal centers and enhancing the performance of catalytic systems .
Properties
IUPAC Name |
1,3-bis(2,6-dibenzhydryl-4-methoxyphenyl)-2H-imidazol-1-ium-2-ide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H56N2O2/c1-72-58-45-60(64(50-27-11-3-12-28-50)51-29-13-4-14-30-51)68(61(46-58)65(52-31-15-5-16-32-52)53-33-17-6-18-34-53)70-43-44-71(49-70)69-62(66(54-35-19-7-20-36-54)55-37-21-8-22-38-55)47-59(73-2)48-63(69)67(56-39-23-9-24-40-56)57-41-25-10-26-42-57/h3-48,64-67H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZIUOIITZCAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H56N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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